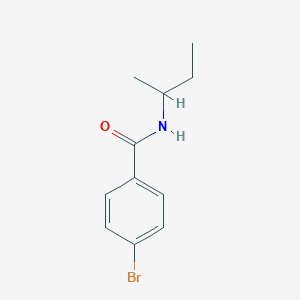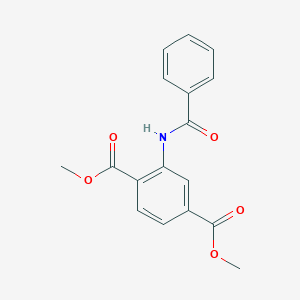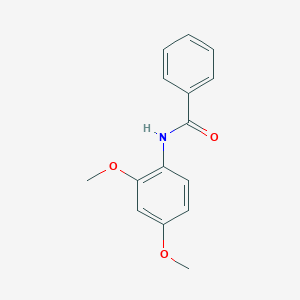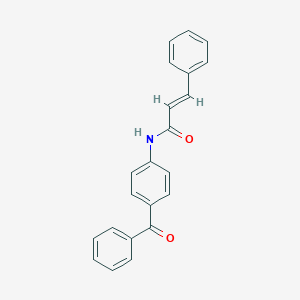
2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as A771726, is a selective immunosuppressive agent that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. This compound belongs to the family of Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes, thereby preventing the production of cytokines that contribute to inflammation and tissue damage.
作用機序
2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate immune function. JAK enzymes are involved in the production of cytokines, which are signaling molecules that contribute to inflammation and tissue damage in autoimmune diseases. By blocking JAK activity, 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide reduces the production of cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of rheumatoid arthritis, this compound has been shown to reduce joint inflammation, bone erosion, and cartilage damage. In patients with psoriasis, 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to improve skin symptoms and reduce the severity of the disease. In patients with lupus, 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce disease activity and improve quality of life.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for use in lab experiments. It is a highly selective JAK inhibitor, meaning that it specifically targets JAK enzymes without affecting other signaling pathways. This makes it a valuable tool for studying the role of JAK enzymes in immune function and disease pathogenesis. However, 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms or cytokine receptors. Another area of interest is the use of JAK inhibitors in combination with other immunosuppressive agents to achieve greater efficacy and reduce the risk of side effects. Finally, there is ongoing research into the long-term safety and efficacy of JAK inhibitors in treating autoimmune diseases.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, starting with the reaction of 2-ethyl-6-methylphenol with chloroacetyl chloride to form 2-ethyl-6-methylphenylacetyl chloride. This intermediate is then reacted with 4-chlorophenol to form the desired product, which is purified by recrystallization.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential use in treating autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and tissue damage in animal models of rheumatoid arthritis, psoriasis, and lupus. Clinical trials have also demonstrated its efficacy in treating these diseases, with significant improvements in symptoms and disease activity observed in patients receiving 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide.
特性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-13-6-4-5-12(2)17(13)19-16(20)11-21-15-9-7-14(18)8-10-15/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChIキー |
PGIRVYDXCDRCSU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)Cl)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




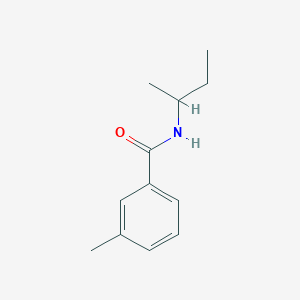
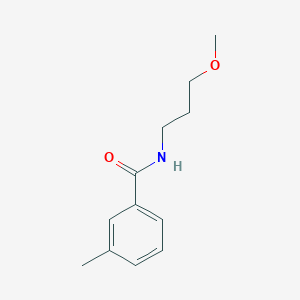
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
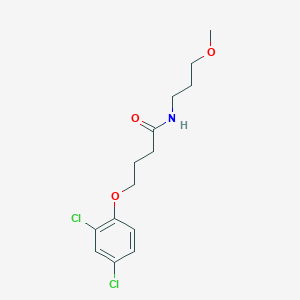
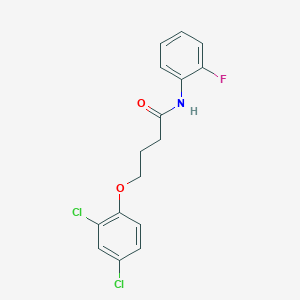
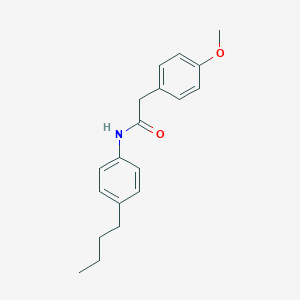
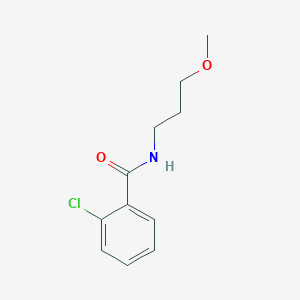
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
